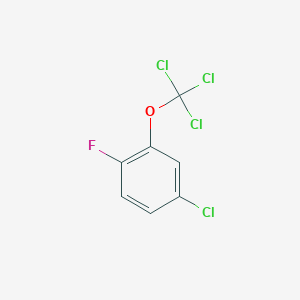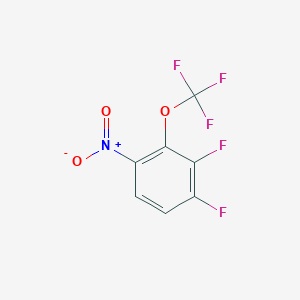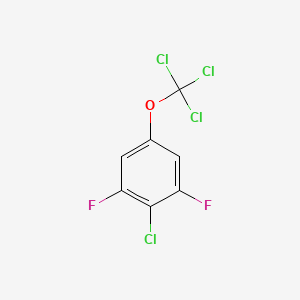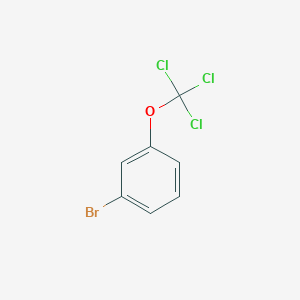
(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one
Übersicht
Beschreibung
“(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one” is a chemical compound with the CAS Number: 1420627-35-5 and a linear formula of C16H14ClN3O . It is a versatile material used in scientific research. Its unique structure enables exploration of various applications, including drug discovery, molecular labeling, and catalyst development.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClN3O/c1-10(18)15-19-13-9-5-8-12(17)14(13)16(21)20(15)11-6-3-2-4-7-11/h2-9,19H,18H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.76 . It is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
- Antitubercular and Antibacterial Properties : A study synthesized a series of compounds related to (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, and antibacterial activity against both Gram-positive and Gram-negative bacteria (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).
Analgesic and Anti-inflammatory Potential
- Analgesic and Anti-inflammatory Applications : Research into various substituted quinazolinone compounds has shown potential analgesic and anti-inflammatory activities. These derivatives have been explored for their effectiveness in relieving pain and reducing inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Anticancer Properties
- Potential in Cancer Therapy : Studies have investigated the efficacy of quinazolinone derivatives in inhibiting EGFR-tyrosine kinase, which is vital in cancer treatment. These compounds exhibit promising activities against certain cancer cell lines, indicating their potential as anticancer agents (Noolvi & Patel, 2013).
Antifungal and Antiviral Activities
- Antifungal and Antiviral Efficacy : Some derivatives of quinazolinone, closely related to the subject compound, have shown promising results in antifungal and antiviral screenings. These findings suggest their potential use in treating fungal and viral infections (Chaudhary, Jaiswal, Rastogi, Srivastava, & Kant, 2022).
Photophysical Properties
- Photochemical and Luminescent Properties : Research into similar quinazolinone derivatives has revealed interesting photochemical and luminescent properties. These findings open avenues for their use in optical materials and luminescent probes (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018).
Dye Synthesis
- Use in Dye Synthesis : Quinazolinone-based compounds have been employed in synthesizing reactive dyes for textile applications. These dyes demonstrate good thermal stability and antimicrobial activity, making them useful in the textile industry (Patel & Patel, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-chloro-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(18)15-19-13-9-5-8-12(17)14(13)16(21)20(15)11-6-3-2-4-7-11/h2-10H,18H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIHPMUDVKVLP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

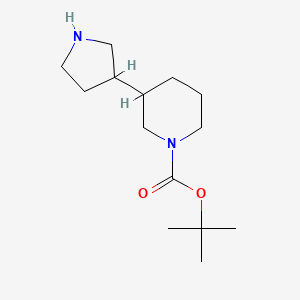

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)

